N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-10-12(11-5-2-3-6-13(11)18)14(19)9-17-16(20)15-7-4-8-21-15/h2-8,10,14,19H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYQDUYLHIIIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks an epoxide, leading to the formation of the hydroxyethyl-indole intermediate.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the hydroxyethyl-indole intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various alkyl or aryl groups at the indole nitrogen.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. The indole moiety is known for its ability to bind to proteins and nucleic acids, making it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The indole ring is a common feature in many drugs, and the addition of the furan-2-carboxamide group may enhance its biological activity.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with protein receptors, enzymes, and nucleic acids, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the furan-2-carboxamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 3 (): N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Structural Differences: Replaces the furan-2-carboxamide with an oxalamide group linked to a 5-chloro-2-cyanophenyl moiety.
- The chloro-cyanophenyl substituent increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
- Activity : Reported as an E6/E6AP inhibitor, suggesting utility in antiviral or anticancer contexts. The target compound’s furan carboxamide may offer reduced steric hindrance, favoring binding to shallower protein pockets .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Structural Differences : Features a propanamide chain with a fluorinated biphenyl group instead of the hydroxyethyl-furan carboxamide.
- Absence of the hydroxy group may reduce hydrogen-bonding capacity, limiting interactions with hydrophilic targets.
- Activity : Structural analogs of this class are explored for central nervous system (CNS) targets due to their lipophilicity. The target compound’s hydroxyethyl group may instead favor peripheral tissue targeting .
Naphtho[2,1-b]furan Derivatives ()
- Structural Differences: Replace the indole core with a naphthofuran system and incorporate nitro/acylamino substituents.
- The rigid naphthofuran scaffold may limit conformational flexibility compared to the target compound’s hydroxyethyl linker.
- Activity : Demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli. The target compound’s indole moiety could offer broader selectivity due to indole’s prevalence in bioactive molecules .
Fungicidal Sulfonamides ()
- Structural Differences : Utilize sulfonamide linkers and trifluoromethyl-chlorophenyl groups instead of carboxamide-indole systems.
- Functional Implications :
- Sulfonamides are strong hydrogen-bond acceptors, often improving target affinity but increasing acidity (e.g., IV-5’s potency against fungal CYP51).
- The hydroxy group in IV-5 mirrors the target compound’s hydroxyethyl group, suggesting shared solubility or binding advantages.
- Activity: Compound IV-5 showed >90% fungicidal efficacy at 10 ppm.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide, a compound featuring both indole and furan moieties, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of a furan ring linked to an indole derivative through an ethylene bridge, with a hydroxyl and carboxamide functional group contributing to its reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Antioxidant Activity : The presence of hydroxyl groups can enhance radical scavenging capabilities, potentially reducing oxidative stress in cells.
- Anticancer Properties : Indole derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Anti-inflammatory Effects : Compounds containing furan and indole structures have been reported to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of indole and furan derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.88 ± 0.11 | Apoptosis induction |
| Compound B | HCT116 (colon cancer) | 0.39 ± 0.06 | CDK inhibition |
| This compound | A549 (lung cancer) | TBD | TBD |
The specific IC50 values for this compound are yet to be established but are anticipated based on the activity of related compounds.
Antioxidant Properties
Studies have shown that indole derivatives can scavenge free radicals effectively. The antioxidant activity is often assessed using assays such as DPPH and ABTS. For example:
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Compound C | 75% at 50 µM | 80% at 50 µM |
| This compound | TBD | TBD |
Case Studies
A recent case study involving a derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Study Findings:
- Cytotoxicity Assessment : The compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective targeting.
- Mechanistic Insights : Further investigations revealed that the compound could induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis.
Q & A
Q. What are the common synthetic routes for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide?
The compound is typically synthesized via multi-step reactions. Key steps include:
- Fischer indole synthesis to form the indole moiety using phenylhydrazine and ketones under acidic conditions .
- Amide coupling between the furan-2-carboxylic acid derivative and the hydroxyethyl-indole intermediate, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions for efficiency .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity, such as the hydroxyethyl group and carboxamide bond .
- X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity during synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity) to identify optimal conditions. For example, acetonitrile as a solvent improves coupling efficiency .
- Continuous flow reactors : Enhance scalability and reduce side reactions in industrial settings .
- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives like ethyl acetate .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate target engagement using both enzymatic (e.g., fluorescence polarization) and cellular assays (e.g., cytotoxicity screens) to confirm activity .
- Structure-Activity Relationship (SAR) studies : Compare derivatives (e.g., methylthio vs. methoxy substituents) to identify critical functional groups .
- Computational docking : Predict binding modes with targets (e.g., enzymes, receptors) using software like AutoDock Vina to rationalize discrepancies .
Q. How can crystallographic data address inconsistencies in molecular conformation predictions?
- Twinned data refinement : Use SHELXL to resolve overlapping reflections in twinned crystals, common in flexible molecules .
- Hydrogen-bond analysis : Compare intramolecular interactions (e.g., N–H⋯O bonds) between experimental (X-ray) and computational (DFT) models to validate stability .
Methodological Considerations
Q. What experimental designs are critical for studying this compound’s mechanism of action?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with biological targets .
- Kinetic studies : Monitor time-dependent inhibition of enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability .
- CRISPR/Cas9 gene editing : Knock out suspected targets (e.g., TRPM8 channels) to confirm functional relevance in cellular models .
Q. How should researchers handle stability issues during storage or biological assays?
- pH stability profiling : Test degradation rates in buffers (pH 3–9) to identify optimal storage conditions .
- Light-sensitive precautions : Store in amber vials if furan or indole moieties show photodegradation .
- Lyophilization : Improve shelf life by converting to a stable lyophilized powder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
